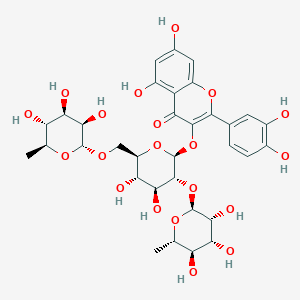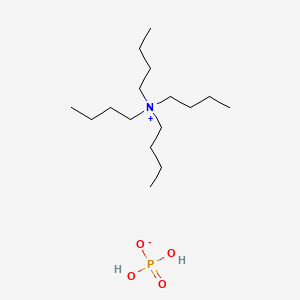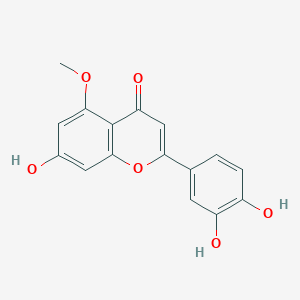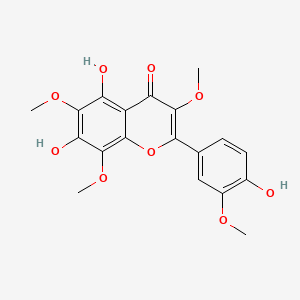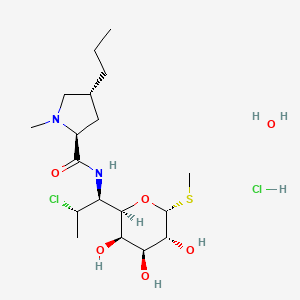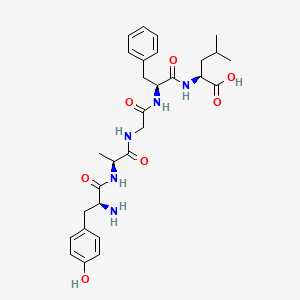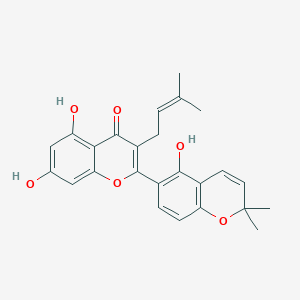
Cddo-EA
Overview
Description
2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethylamide (CDDO-EA) is a synthetic triterpenoid derived from oleanolic acid. It is known for its potent anti-inflammatory and antioxidative properties. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .
Preparation Methods
CDDO-EA is synthesized from oleanolic acid through a series of chemical reactionsThe process is typically carried out under controlled conditions to ensure high yield and purity .
Industrial production methods for this compound have been developed to improve efficiency and scalability. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent and high-quality production .
Chemical Reactions Analysis
CDDO-EA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of epoxides and hydroxylated derivatives, while reduction can yield alcohols and amines. Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, to the this compound molecule .
Scientific Research Applications
CDDO-EA has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and stability of triterpenoids. In biology and medicine, this compound is investigated for its potential therapeutic effects in various diseases .
Neuroprotection: This compound has been shown to attenuate cerebral ischemic injury by promoting microglia/macrophage polarization toward an anti-inflammatory phenotype.
Cancer Therapy: This compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Anti-inflammatory: This compound reduces inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting pro-inflammatory cytokines.
Antioxidant: This compound enhances the expression of antioxidant enzymes, protecting cells from oxidative stress.
Mechanism of Action
CDDO-EA exerts its effects primarily through the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound binds to the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1), leading to the release and activation of Nrf2 .
Activated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. This results in the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses .
Comparison with Similar Compounds
CDDO-EA is part of a family of synthetic triterpenoids, including 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), CDDO-methyl ester (CDDO-Me), and CDDO-imidazolide (CDDO-Im). These compounds share a similar chemical structure but differ in their functional groups and biological activities .
CDDO: The parent compound with potent anti-inflammatory and anticancer properties.
CDDO-Im: An imidazolide derivative with strong anti-inflammatory and antioxidant effects.
This compound is unique in its ability to modulate multiple signaling pathways and its potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases and other chronic conditions .
Properties
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQJICXYQPEQJ-YKEYHJQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932730-51-3 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)


![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)



